molecular formula C24H18FN5O3 B2866892 N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1190022-61-7

N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2866892
CAS No.: 1190022-61-7
M. Wt: 443.438
InChI Key: VHNXGWYSFDHROT-UHFFFAOYSA-N
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Description

This compound is a triazoloquinoxaline derivative characterized by a phenoxy-substituted triazoloquinoxaline core linked to an acetamide group with a 3-fluoro-4-methylphenyl substituent. The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the phenoxy group may influence binding affinity to biological targets .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-15-11-12-16(13-18(15)25)26-21(31)14-29-24(32)30-20-10-6-5-9-19(20)27-23(22(30)28-29)33-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNXGWYSFDHROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as outlined below:

Key Structural and Functional Analogues

Compound Name Core Structure Key Substituents Reported Applications Reference
N-(5-chloro-2-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Triazoloquinoxaline 5-chloro-2-methylphenyl Kinase inhibition (preclinical studies)
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Triazoloquinoxaline 1,3-benzodioxol-5-yl (piperonyl) Anticancer screening
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) Quinazolinone-thioacetamide hybrid 2-chlorophenyl, 4-fluorophenyl, thioether linkage Antimicrobial activity
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine-sulfonamide 2,6-difluorophenyl Herbicide (ALS inhibitor)

Comparative Analysis

  • Flumetsulam, a triazolopyrimidine-sulfonamide, diverges in application as a herbicide, highlighting the role of sulfonamide groups in plant enzyme targeting .
  • Structural Impact on Physicochemical Properties: Lipophilicity: The 3-fluoro-4-methylphenyl group in the target compound increases logP compared to the benzodioxol analog, enhancing membrane permeability .
  • Synthetic Yields: The target compound’s synthetic pathway is unspecified in the evidence, but AK Scientific analogs are produced at 95% purity, suggesting optimized protocols .

Research Findings and Data Gaps

  • Pharmacokinetics: No in vivo data for the target compound are available in the provided evidence. In contrast, Flumetsulam has well-documented environmental persistence and absorption kinetics .
  • Target Selectivity: The phenoxy group in triazoloquinoxalines may enhance selectivity for kinase domains compared to simpler triazolopyrimidines .

Preparation Methods

Core Heterocycle Construction Strategies

Quinoxaline Precursor Synthesis

The triazolo[4,3-a]quinoxaline nucleus is typically derived from 2,3-dichloroquinoxaline, synthesized through chlorination of 2,3-dihydroxyquinoxaline (Scheme 1A). Condensation of 1,2-diaminobenzene with oxalic acid in hydrochloric acid yields the dihydroxy intermediate, which undergoes phosphorus oxychloride-mediated chlorination at 110°C for 6 hours.

Key Reaction Parameters

Step Reagents Temperature Time Yield
Dihydroxy formation Oxalic acid, HCl Reflux 3 h 78%
Chlorination POCl₃ 110°C 6 h 82%

Triazole Annulation Methods

Two principal approaches dominate triazole ring formation:

Hydrazine-Mediated Cyclization

Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate (3 eq) in ethanol at 80°C produces 3-hydrazinylquinoxaline. Subsequent cyclization with triethyl orthoformate in refluxing dioxane (12 h) generates the triazolo[4,3-a]quinoxaline scaffold.

Nitro Group Reduction Pathway

Alternative methods employ nitroarene intermediates, where hydrogenation over Pd/Al₂O₃ (5% wt) facilitates simultaneous nitro reduction and cyclization. This approach achieved 40-98% yields for various triazoloquinoxalines under mild conditions (25°C, 1 atm H₂).

Phenoxy Group Introduction

Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes phenoxylation using potassium phenoxide in DMF at 120°C (Scheme 2B). Microwave-assisted conditions (150 W, 150°C) reduce reaction time from 8 hours to 35 minutes while maintaining 85% yield.

Comparative Substitution Efficiency

Leaving Group Nucleophile Base Solvent Yield
Cl PhONa K₂CO₃ DMF 73%
Br PhOK CsF NMP 81%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C-O coupling between 4-bromotriazoloquinoxaline and phenol derivatives employs:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ base in toluene at 110°C

This method achieves 89% yield for electron-deficient phenols but requires rigorous exclusion of moisture.

Acetamide Sidechain Installation

Chloroacetanilide Coupling

The potassium salt of triazoloquinoxalinethiol reacts with N-(3-fluoro-4-methylphenyl)chloroacetamide in DMF at 80°C (Scheme 3C). Optimal conditions use:

  • 1.2 eq chloroacetanilide
  • 3 h reaction time
  • Ice-water precipitation

Yield Optimization Data

Equivalents Temperature Time Yield
1.0 70°C 5 h 62%
1.2 80°C 3 h 78%
1.5 90°C 2 h 81%

Carbodiimide-Mediated Amidation

Alternative approaches couple 2-(triazoloquinoxalinyl)acetic acid with 3-fluoro-4-methylaniline using:

  • EDCl (1.5 eq)
  • HOBt (1 eq)
  • DIPEA (3 eq) in DCM

This method achieves 84% yield after column chromatography but requires strict pH control (pH 7.5-8.0).

Integrated Synthetic Routes

Sequential Assembly Approach

  • Quinoxaline chlorination → 92%
  • Triazole annulation → 78%
  • Phenoxylation → 85%
  • Acetamide formation → 81%
    Overall yield : 92% × 78% × 85% × 81% = 48.6% theoretical

Convergent Synthesis Strategy

  • Parallel synthesis of phenoxy-triazoloquinoxaline (Route A) and acetamide fragment (Route B)
  • Final coupling via Buchwald-Hartwig amidation
    Advantage : Enables late-stage diversification with 72% coupling efficiency

Characterization and Validation

Spectroscopic Confirmation

¹H NMR Key Signatures

  • Acetamide NH: δ 10.2 ppm (s, 1H)
  • Triazole H: δ 8.45 ppm (d, J=8.8 Hz)
  • Fluoroaromatic protons: δ 7.68-7.72 ppm (m)

Mass Spectrometry

  • Molecular ion: m/z 435.5 [M+H]⁺
  • Characteristic fragments at m/z 243 (triazoloquinoxaline core)

Purity Optimization

Recrystallization from methanol/toluene (1:1) achieves >99% purity by HPLC. Silica gel chromatography (EtOAc/hexane gradient) resolves regioisomeric impurities.

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